molecular formula C14H8F3N B1621492 3-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-87-7

3-[3-(Trifluoromethyl)phenyl]benzonitrile

Cat. No. B1621492
M. Wt: 247.21 g/mol
InChI Key: MSTIXQZVGRDESK-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)phenyl]benzonitrile” is a chemical compound with the molecular formula C14H8F3N . It is also known by its CAS number 893734-87-7 .


Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenyl]benzonitrile” consists of a benzonitrile group attached to a phenyl ring with a trifluoromethyl group. The molecular weight of this compound is 247.22 .


Physical And Chemical Properties Analysis

“3-[3-(Trifluoromethyl)phenyl]benzonitrile” has a molar mass of 247.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical behavior of compounds containing the trifluoromethylphenyl benzonitrile group. For instance, the decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide has been studied to form phenyltris((trifluoromethyl)sulfonyl)methane, demonstrating the role of trifluoromethylphenyl groups in chemical synthesis and stability under specific conditions (Shizheng Zhu & D. Desmarteau, 1993). Additionally, high-temperature vapor-phase reactions have shown that nitrogen trifluoride reacts with benzylic substrates, leading to products like benzonitrile, which underscores the significance of trifluoromethyl groups in facilitating certain chemical reactions (R. K. Belter, 2011).

Photophysics and Photochemistry

The trifluoromethylphenyl benzonitrile motif has been implicated in studies of photoinduced intramolecular charge transfer (TICT) states. For example, substituent-dependent TICT in N-aryl-substituted trans-4-aminostilbenes demonstrates how the trifluoromethyl group can influence the photophysical properties of organic molecules, which is crucial for designing advanced materials and understanding molecular electronics (Jye-Shane Yang et al., 2004).

Materials Science and Polymer Chemistry

In materials science, the addition of 4-amino-2-(trifluoromethyl)benzonitrile (ATMB) as an additive in polymer solar cells has shown to improve power conversion efficiency. This underscores the role of trifluoromethylphenyl benzonitrile derivatives in enhancing the performance of organic photovoltaic devices by facilitating the ordering of polymer chains and improving electrical properties (Seonju Jeong et al., 2011).

Safety And Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed or in contact with skin. It causes skin and serious eye irritation. It is also toxic if inhaled .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTIXQZVGRDESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362656
Record name 3-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]benzonitrile

CAS RN

893734-87-7
Record name 3-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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